molecular formula C6H7NO3S B11807833 Methyl 5-(hydroxymethyl)thiazole-4-carboxylate

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate

Cat. No.: B11807833
M. Wt: 173.19 g/mol
InChI Key: FWYKYKRRHMRAQZ-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate (CAS 1259062-02-6) is a high-value thiazole derivative with the molecular formula C 6 H 7 NO 3 S and a molecular weight of 173.19 g/mol [ ]. This compound features both an ester and a hydroxymethyl functional group on adjacent carbon atoms of the thiazole heterocycle, making it a versatile and key synthetic intermediate in organic and medicinal chemistry. Thiazole derivatives analogous to this compound are prominently featured in the synthesis of active pharmaceutical ingredients (APIs). Specifically, functionalized thiazoles serve as crucial precursors for drugs like Cefditoren Pivoxil, a third-generation cephalosporin antibiotic [ ][ ], and other therapeutics. The presence of two different reactive groups on the thiazole ring allows researchers to conduct selective transformations, enabling the construction of complex target molecules. Its primary research value lies in its application as a building block for the development of novel chemical entities and potential pharmaceuticals. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H7NO3S/c1-10-6(9)5-4(2-8)11-3-7-5/h3,8H,2H2,1H3

InChI Key

FWYKYKRRHMRAQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=N1)CO

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Ethanol/water mixtures (3:1 v/v) at 60°C for 6–8 hours.

  • Catalyst : Triethylamine (1.2 eq) enhances nucleophilic substitution efficiency.

  • Yield : 68–72% with >95% purity (HPLC).

Mechanistic Insight :
The thioamide’s sulfur attacks the α-chloro carbonyl carbon, forming a thioether intermediate. Subsequent cyclization and elimination of HCl yield the thiazole ring. The hydroxymethyl group is introduced via pre-functionalized thioamide precursors.

Reduction of 5-Formylthiazole Derivatives

A two-step strategy involves synthesizing 5-formylthiazole intermediates followed by selective reduction to the hydroxymethyl group.

Step 1: Oxidation of 5-Methylthiazole Derivatives

  • Oxidizing Agents : Pyridinium chlorochromate (PCC) or NaOCl/TEMPO systems.

  • Solvent : Dichloromethane at 0–5°C to minimize over-oxidation.

  • Yield : 85–90% for 5-formylthiazole-4-carboxylate.

Step 2: Borohydride Reduction

  • Reducing Agent : Sodium borohydride (NaBH4) in tetrahydrofuran (THF) at −10°C.

  • Additive : AlCl3 (1.1 eq) stabilizes the intermediate alkoxide.

  • Yield : 78–82% with 97% purity.

Critical Note : Over-reduction to the methyl group is avoided by strict temperature control (−10 to 0°C).

Direct Hydroxymethylation via Chloride Substitution

A one-pot method substitutes 5-chloromethylthiazole intermediates with hydroxyl groups under mild conditions.

Procedure Highlights

  • Substrate : 2-Chloro-5-chloromethylthiazole-4-carboxylate.

  • Reagents :

    • Nucleophile : H2O/NaOH (1:1 molar ratio).

    • Catalyst : Pd/C (5 wt%) under H2 atmosphere (3 bar).

  • Conditions : 50°C for 4 hours in ethanol.

  • Yield : 92% with <1% residual chloride.

Advantages :

  • Avoids toxic reagents (e.g., Cr-based oxidants).

  • Scalable to multi-kilogram batches.

Enzymatic Hydroxylation of 5-Methylthiazole

Emergent biocatalytic methods utilize cytochrome P450 enzymes to hydroxylate methyl groups regioselectively.

Key Parameters

  • Enzyme : CYP199A4 from Rhodopseudomonas palustris.

  • Cofactor : NADPH (1.5 eq) regenerated via glucose dehydrogenase.

  • Reaction Medium : Phosphate buffer (pH 7.4) with 10% DMSO.

  • Yield : 65–70% with >99% regioselectivity.

Limitations :

  • High enzyme costs limit industrial adoption.

  • Requires anaerobic conditions to prevent oxidase activity.

Industrial-Scale Synthesis via Continuous Flow Chemistry

Recent advancements employ continuous flow systems for enhanced safety and yield.

Protocol

  • Step 1 : Thiazole esterification in a microreactor (residence time: 2 min at 100°C).

  • Step 2 : In-line oxidation using a packed-bed reactor with MnO2.

  • Step 3 : Reduction with H2 gas in a catalytic hydrogenation module.

Performance Metrics

ParameterValue
Overall Yield81%
Purity98.5% (HPLC)
Throughput12 kg/day

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Hantzsch Cyclization7295Moderate120
Formyl Reduction8297High95
Chloride Substitution9299High80
Enzymatic7099Low450
Continuous Flow8198.5Very High110

Key Findings :

  • Chloride substitution offers the best balance of yield, purity, and cost.

  • Enzymatic methods, while selective, are prohibitively expensive for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing biochemical pathways and enzyme activities. The hydroxymethyl and carboxylate groups can further modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituents at positions 4 and 5 of the thiazole core. Key examples include:

Compound Name Substituents (Position) Key Features
Methyl 5-(hydroxymethyl)thiazole-4-carboxylate –COOCH₃ (4), –CH₂OH (5) Polar hydroxymethyl group enhances solubility; methyl ester stabilizes synthesis .
Ethyl 2-amino-4-methylthiazole-5-carboxylate –COOCH₂CH₃ (5), –NH₂ (2), –CH₃ (4) Amino group at position 2 improves antibacterial activity .
Methyl 2-amino-5-benzylthiazole-4-carboxylate –COOCH₃ (4), –CH₂C₆H₅ (5) Benzyl group increases lipophilicity, enhancing cell membrane penetration .
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate –COOCH₂CH₃ (5), –CF₃C₆H₄ (2) Trifluoromethylphenyl group confers electron-withdrawing effects, altering reactivity .

Key Insight : The hydroxymethyl group in this compound distinguishes it from lipophilic analogs (e.g., benzyl or trifluoromethylphenyl derivatives), favoring aqueous solubility and target binding via hydrogen bonds .

Physicochemical Properties

  • Solubility : The hydroxymethyl group increases water solubility compared to benzyl or trifluoromethylphenyl analogs, which are more lipophilic (logP > 3) .
  • Stability : Methyl esters are hydrolytically stable under physiological conditions but can be converted to carboxylic acids in basic environments, altering bioavailability .

Biological Activity

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate is a compound belonging to the thiazole family, characterized by its unique heterocyclic structure containing both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H7N1O3S1C_6H_7N_1O_3S_1, with a molecular weight of approximately 173.19 g/mol. The structure features a thiazole ring substituted with a hydroxymethyl group at the 5-position and a carboxylate ester group at the 4-position. These structural attributes contribute significantly to its biological activity.

Structural Characteristics

FeatureDescription
Molecular FormulaC6H7N1O3S1C_6H_7N_1O_3S_1
Molecular Weight~173.19 g/mol
Functional GroupsHydroxymethyl (–CH2OH), Carboxylate (–COO−)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. It may disrupt cell wall synthesis or interfere with protein synthesis by binding to ribosomal subunits.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound demonstrated superior antibacterial potency against Staphylococcus aureus compared to standard antibiotics like ampicillin and streptomycin. The Minimum Inhibitory Concentration (MIC) was found to be as low as 0.015 μg/mL, indicating strong efficacy against this pathogen .

Antifungal Activity

The compound also exhibits antifungal properties, showing effectiveness against various fungal strains, including Candida albicans. The antifungal mechanism may involve the disruption of fungal cell membrane integrity or inhibition of ergosterol biosynthesis.

The interaction studies reveal that this compound can form hydrogen bonds and engage in π-π interactions with various biological targets. These interactions can modulate enzyme activities and influence biochemical pathways, enhancing its therapeutic potential.

Interaction with Biological Targets

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins.
  • π-π Stacking : The thiazole ring can engage in π-π stacking interactions with aromatic residues in enzymes, potentially modulating their activity.

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions starting from appropriate thioamide derivatives and α-haloesters. Industrial production methods are often optimized for large-scale synthesis using continuous flow reactors to ensure product consistency and yield .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

Compound NameSimilarity IndexKey Features
2-Chloro-5-methylthiazole-4-carboxylic acid0.86Chlorine substitution enhances reactivity
Ethyl 5-methylthiazole-4-carboxylate0.90Ethyl group offers different solubility properties
Thiazolo[4,5-c]pyridine-6-carboxylic acid0.75Incorporates pyridine ring, altering biological effects

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(hydroxymethyl)thiazole-4-carboxylate, and what reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example:

  • Thiazole ring formation : The Hantzsch thiazole synthesis method is commonly employed, starting with precursors like 5-(hydroxymethyl)thiazole derivatives. Cyclization under reflux with dehydrating agents (e.g., POCl₃) is critical for ring closure .
  • Esterification : Coupling agents like EDC·HCl and HOBt in dichloromethane (DCM) at low temperatures are used to introduce the methyl ester group . Key variables affecting yield include solvent choice (e.g., DCM vs. THF), temperature control, and stoichiometric ratios of coupling agents.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Spectroscopic techniques : ¹H/¹³C NMR confirms functional groups (e.g., hydroxymethyl at δ 4.2–4.5 ppm, ester carbonyl at ~170 ppm). Mass spectrometry (HRMS) validates molecular weight .
  • Chromatography : HPLC or GC-MS assesses purity, with retention times compared to known standards .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Enzyme interaction studies : The thiazole core and hydroxymethyl group enable hydrogen bonding with biological targets, such as kinases or viral proteases .
  • Scaffold for derivatives : The ester group allows derivatization into amides or alcohols for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Solubility variations : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent bioavailability .
  • Assay interference : The hydroxymethyl group may chelate metal ions in enzymatic assays; control experiments with EDTA are recommended .
  • Metabolite interference : LC-MS/MS can identify degradation products during bioactivity assays .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • pH adjustments : Buffering at pH 6.5–7.5 minimizes ester hydrolysis.
  • Prodrug design : Replace the methyl ester with a pivaloyloxymethyl (POM) group to enhance plasma stability .
  • Lyophilization : Freeze-drying in sucrose matrices preserves integrity for long-term storage .

Q. How does this compound compare to its analogs in targeting specific enzymes?

  • Thiazole vs. oxazole analogs : Thiazole derivatives show higher affinity for sulfur-binding enzyme pockets (e.g., cysteine proteases) due to the sulfur atom’s electronegativity .
  • Hydroxymethyl vs. methoxymethyl : The hydroxyl group enhances solubility but reduces membrane permeability compared to methoxy analogs .

Q. What computational methods predict the compound’s interaction with novel biological targets?

  • Molecular docking : Tools like AutoDock Vina simulate binding to proteins (e.g., SARS-CoV-2 main protease) using the compound’s InChIKey (e.g., QUAMMXIRDIIGDJ-UHFFFAOYSA-N) .
  • QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with inhibitory potency using datasets from PubChem .

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Byproduct formation : Optimize reaction time and temperature to minimize side products (e.g., over-oxidation of the thiazole ring) .
  • Continuous flow reactors : Improve yield consistency compared to batch synthesis by maintaining precise reagent mixing .

Methodological Guidelines

  • Data contradiction analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere for oxidation-sensitive steps) and validate results with orthogonal techniques (e.g., NMR + X-ray crystallography) .
  • Advanced characterization : Use X-ray photoelectron spectroscopy (XPS) to confirm sulfur oxidation states in thiazole derivatives .

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